Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol, CAS 104-29-0) is a synthetic, broad-spectrum biocide and preservative widely procured for personal care, cosmetic, and pharmaceutical formulations [1]. As an amphiphilic glycerol ether derivative, it provides quantifiable antimicrobial activity across a wide pH range (3.0–8.0) and demonstrates thermal stability up to 80°C [2]. In procurement contexts, chlorphenesin is primarily selected as a paraben-free, formaldehyde-free alternative that delivers enhanced antifungal and anti-yeast efficacy (e.g., MIC = 0.15% against Aspergillus brasiliensis) compared to standard phenolic preservatives like phenoxyethanol [1]. Its moderate water solubility and compatibility with both oil-in-water (O/W) and water-in-oil (W/O) emulsion systems make it a highly processable, drop-in solution for global formulation compliance [2].
Procurement confusion often arises between the cosmetic biocide chlorphenesin (CAS 104-29-0) and its structural analog, chlorphenesin carbamate (CAS 886-74-8)[1]. Substituting the carbamate form into cosmetic or topical formulations is a critical failure, as chlorphenesin carbamate is a centrally acting skeletal muscle relaxant and active pharmaceutical ingredient (API) with distinct pharmacological effects, not a regulated cosmetic preservative [2]. Furthermore, attempting to substitute chlorphenesin with generic phenoxyethanol alone fails to provide adequate protection against yeast and mold (e.g., Aspergillus brasiliensis), leading to premature formulation spoilage[1]. Conversely, substituting with traditional parabens introduces severe regulatory and consumer acceptance risks, rendering generic or legacy substitutions commercially unviable [1].
When evaluating preservative efficacy, chlorphenesin demonstrates a significantly stronger antifungal profile compared to phenoxyethanol alone. Challenge testing reveals that chlorphenesin achieves a Minimum Inhibitory Concentration (MIC) of 0.15% against Aspergillus brasiliensis, whereas phenoxyethanol typically requires concentrations exceeding 0.30% to exhibit comparable fungicidal activity [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Aspergillus brasiliensis |
| Target Compound Data | Chlorphenesin MIC = 0.15% |
| Comparator Or Baseline | Phenoxyethanol MIC = >0.30% |
| Quantified Difference | Chlorphenesin provides a 2x or greater reduction in the MIC requirement for critical mold suppression compared to phenoxyethanol. |
| Conditions | In vitro MIC assay for cosmetic preservative evaluation. |
Allows formulators to achieve robust antifungal protection at significantly lower inclusion levels, reducing the total preservative burden in sensitive skin formulations.
Chlorphenesin offers broader processability compared to traditional organic acid preservatives. While organic acids like sorbic acid or benzoic acid require strict acidic environments (pH < 5.5) to remain in their active, undissociated state, chlorphenesin maintains its structural integrity and >99% antimicrobial activity across a broad pH range of 3.0 to 8.0 [1]. Furthermore, it withstands processing temperatures up to 80°C without degrading [1].
| Evidence Dimension | Operational stability window (pH and temperature) |
| Target Compound Data | Stable and active across pH 3.0–8.0; thermally stable up to 80°C. |
| Comparator Or Baseline | Sorbic acid / Benzoic acid (require pH < 5.5 and are sensitive to high heat). |
| Quantified Difference | Chlorphenesin extends the workable pH range by 2.5 units into the neutral/alkaline spectrum and eliminates the heat-degradation risks associated with volatile organic acids. |
| Conditions | High-temperature emulsification phases and neutral-to-alkaline formulation matrices. |
Ensures reliable antimicrobial protection even when added during the hot-phase of emulsion manufacturing, eliminating the need for complex cool-down phase additions.
As regulatory bodies increasingly restrict traditional preservatives, chlorphenesin serves as a compliant substitute. Under the EU Cosmetic Regulation (Annex V), chlorphenesin is globally authorized for use up to 0.3% in both leave-on and rinse-off products [1]. In contrast, long-chain parabens (such as propylparaben and butylparaben) face severe regulatory bans or strict concentration limits (often <0.14%) due to endocrine disruption concerns [1].
| Evidence Dimension | Maximum authorized use concentration and regulatory status |
| Target Compound Data | Globally approved up to 0.3% without endocrine disruption warnings. |
| Comparator Or Baseline | Long-chain Parabens (banned or restricted to <0.14%). |
| Quantified Difference | Chlorphenesin provides more than double the allowable formulation headroom (0.3% vs <0.14%) while avoiding the regulatory bans applied to long-chain parabens. |
| Conditions | EU Cosmetic Regulation (EC) No 1223/2009 and global cosmetic compliance standards. |
Provides a future-proof procurement choice that satisfies both stringent global regulatory frameworks and consumer demand for paraben-free labeling.
Chlorphenesin is a highly effective procurement selection for preserving moisturizing creams, lotions, and facial serums where traditional parabens are prohibited by brand standards or regulations . Its thermal stability up to 80°C allows it to be incorporated during the hot water phase of emulsion manufacturing, ensuring homogeneous distribution and reliable protection against fungal spoilage .
Due to its ability to lower the total required preservative concentration when blended with phenoxyethanol, chlorphenesin is highly suited for hypoallergenic, sensitive skin, and baby care products [1]. It provides a low-irritation alternative to formaldehyde donors and isothiazolinones (e.g., MI/MCI), maintaining product safety without compromising dermatological tolerance [1].
In rinse-off products such as shampoos, body washes, and cleansing gels that operate at neutral to slightly alkaline pH levels (pH 6.0–8.0), organic acids like benzoic or sorbic acid lose their efficacy . Chlorphenesin remains fully active and stable in these environments, making it a critical procurement selection for complex surfactant matrices requiring broad-spectrum preservation .
Corrosive;Irritant